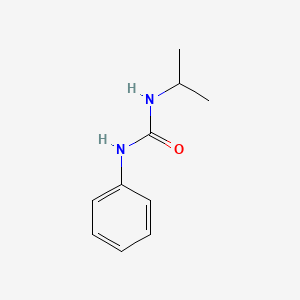
1-Isopropyl-3-phenylurea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phenylurea derivatives often involves the reaction of isocyanates with amines or reductive carbonylation of nitro compounds in the presence of catalysts. For instance, polyurethane cationomers have been synthesized using 4,4′-methylenebis(phenyl isocyanate) and N-methyl diethanolamine, highlighting a method that could be adapted for 1-Isopropyl-3-phenylurea synthesis (Król & Król, 2008).
Molecular Structure Analysis
The molecular structure of phenylurea derivatives has been studied using techniques like X-ray diffraction and quantum chemical calculations. These studies reveal the planarity of the acylthiourea group and the pseudo-antiperiplanar conformation of C=O and C=S bonds, which might be similar in this compound (Saeed et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving phenylurea derivatives often include nucleophilic addition and cyclization reactions. For example, reactions of thiourea with monocyclic 1H-pyrrole-2,3-diones have led to complex cyclic compounds, suggesting that this compound could undergo similar transformations (Dmitriev et al., 2011).
Physical Properties Analysis
The physical properties of phenylurea compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through spectroscopic analysis and thermal behavior studies. For instance, the structural and vibrational properties of similar compounds have been analyzed, providing insights into the stability and conformational preferences of these molecules (Qiao et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and potential for forming derivatives, can be inferred from studies on similar compounds. For example, the reactivity of phenylurea derivatives with nucleophiles and electrophiles, and their ability to undergo various chemical transformations, has been documented (Saeed et al., 2011).
Wissenschaftliche Forschungsanwendungen
Pflanzenbauliches Herbizid
1-Isopropyl-3-phenylurea ist strukturell verwandt mit Phenylharnstoff-Herbiziden, die in großem Umfang zur Unkrautbekämpfung in verschiedenen Kulturen eingesetzt werden. Ihre Anwendung in der Landwirtschaft könnte für die Vor- oder Nachlauf-Unkrautbekämpfung, insbesondere im Baumwoll-, Obst- und Getreideanbau, untersucht werden .
Studien zur Umweltbelastung
Aufgrund ihrer Ähnlichkeit mit anderen Phenylharnstoff-Herbiziden könnte this compound in Umweltstudien verwendet werden, um die Abbauwege und die Auswirkungen solcher Verbindungen auf das Grundwasser und die Bodenqualität zu verstehen .
Forschung zum mikrobiellen Abbau
Die Forschung zum mikrobiellen Abbau von Phenylharnstoff-Herbiziden kann auf this compound erweitert werden. Dies würde die Untersuchung der Mikroorganismen umfassen, die diese Verbindung metabolisieren, sowie die Bedingungen, die ihren Abbau im Boden beeinflussen .
Analyse der Wasserlöslichkeit und Bodenmobilität
Die hohe Wasserlöslichkeit und die geringe Sorptionseigenschaften der Verbindung machen sie zu einem interessanten Objekt für Studien zur Mobilität von Chemikalien im Boden und ihrem Potenzial, Wasserquellen zu kontaminieren .
Entwicklung analytischer Methoden
Die Entwicklung analytischer Methoden zum Nachweis von this compound in Umweltproben ist von entscheidender Bedeutung. Dies kann dazu beitragen, das Vorhandensein und die Konzentration nach der Anwendung in landwirtschaftlichen Feldern zu überwachen .
Synthese und Erforschung chemischer Eigenschaften
Vergleichende Studien mit verwandten Verbindungen
Vergleichende Studien können durchgeführt werden, um die Wirksamkeit und das Sicherheitsprofil von this compound gegenüber anderen Phenylharnstoff-Herbiziden zu bewerten. Dies kann helfen, seine Vorteile oder Nachteile in der Praxis zu identifizieren .
Mögliche Anwendung in nicht landwirtschaftlichen Bereichen
Die Untersuchung der Verwendung von this compound in nicht landwirtschaftlichen Bereichen, wie z. B. der Unkrautbekämpfung in Städten oder als Algizid in Antifouling-Farben, könnte ein weiteres Anwendungsgebiet sein, unter Berücksichtigung der Verwendung verwandter Verbindungen .
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and as such, its specific targets within biological systems are still under investigation.
Mode of Action
It is known that n-substituted ureas, which include 1-isopropyl-3-phenylurea, are synthesized through the nucleophilic addition of amines to potassium isocyanate . This reaction involves the formation of a reactive isocyanic acid, followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .
Eigenschaften
IUPAC Name |
1-phenyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUQXSYGPGEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074744 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19895-44-4 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(propan-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


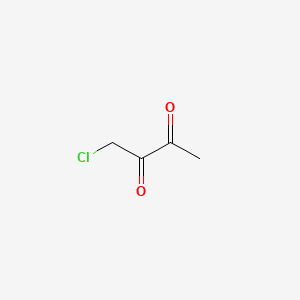


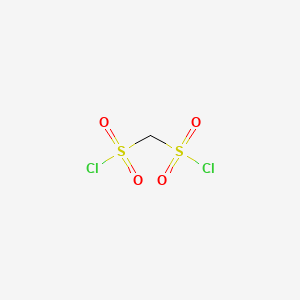
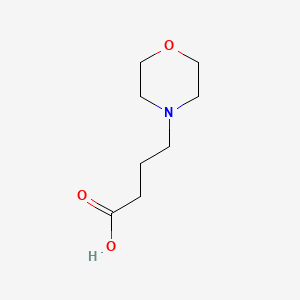
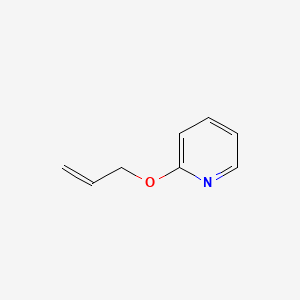


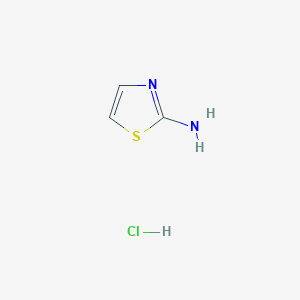
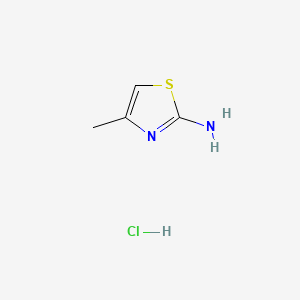
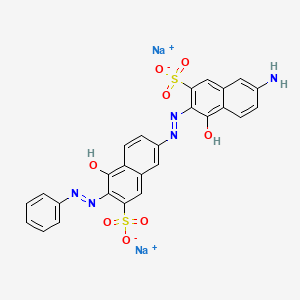

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)